In Vivo Receptor Occupancy: VU0240382 Fails to Displace [18F]FPEB at 100 mg/kg
VU0240382 demonstrates no measurable in vivo occupancy of mGlu5 receptors in rat brain at a high dose of 100 mg/kg (i.p.), as assessed by [18F]FPEB PET imaging [1]. In direct comparison, structurally related mGlu5 PAMs VU0092273 and VU0360172 show robust receptor occupancy under similar conditions [2].
| Evidence Dimension | In vivo mGlu5 receptor occupancy |
|---|---|
| Target Compound Data | No significant displacement of [18F]FPEB binding at 100 mg/kg i.p. |
| Comparator Or Baseline | VU0092273 and VU0360172 show significant occupancy at lower doses |
| Quantified Difference | VU0240382 occupancy ≈ 0% vs. comparators with significant occupancy |
| Conditions | Rat striatum and cerebellum, [18F]FPEB PET, 30 min post-dose |
Why This Matters
This establishes VU0240382 as a negative control for mGlu5 target engagement studies, enabling differentiation from PAMs that achieve brain receptor occupancy.
- [1] Rook JM, Tantawy MN, Ansari MS, et al. Relationship between in vivo receptor occupancy and efficacy of metabotropic glutamate receptor subtype 5 positive allosteric modulators: contrasting effects of VU0360172 and VU0240382. Neuropsychopharmacology. 2015;40(3):755-765. Figure 4b. View Source
- [2] Rook JM, Tantawy MN, Ansari MS, et al. Relationship between in vivo receptor occupancy and efficacy of metabotropic glutamate receptor subtype 5 positive allosteric modulators: contrasting effects of VU0360172 and VU0240382. Neuropsychopharmacology. 2015;40(3):755-765. Figure 4a. View Source
